2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE
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Overview
Description
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE is a heterocyclic compound that features a benzothiophene core with a 2-methyldioxolane substituent. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE typically involves the cyclization of appropriate precursors. One common method is the electrophilic cyclization of 2-(2-methyl-1,3-dioxolan-2-yl)phenylacetylene with sulfur sources under acidic conditions . The reaction is usually carried out in solvents like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to minimize by-products and ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene core to dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, leading to various pharmacological effects. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the dioxolane substituent.
2-Methylbenzothiophene: A methyl group attached to the benzothiophene core.
Dioxolane-substituted thiophenes: Compounds with similar dioxolane substituents but different core structures.
Uniqueness
2-(1-BENZOTHIOPHEN-6-YL)-2-METHYL-1,3-DIOXOLANE is unique due to the presence of both the benzothiophene core and the 2-methyldioxolane substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-6-yl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H12O2S/c1-12(13-5-6-14-12)10-3-2-9-4-7-15-11(9)8-10/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
RMGCISMKFWMMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(C=C2)C=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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